

Two-photon microscopy applications of Azulen-2-amine derivatives.

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Compound of Interest

Compound Name: Azulen-2-amine

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Application Note & Protocols

Harnessing the Unique Photophysics of Azulen-2-Amine Derivatives for Advanced Two-Photon Microscopy

Introduction: Beyond Conventional Fluorophores

Two-photon microscopy (TPM) has revolutionized biological imaging, enabling deep-tissue visualization with reduced phototoxicity and background signal.[1][2] The performance of TPM is critically dependent on the photophysical properties of the fluorescent probes used. While many conventional fluorophores have been adapted for TPM, the search for novel scaffolds with superior two-photon absorption (TPA) cross-sections, high photostability, and unique emission characteristics is ongoing.

This guide introduces the application of **azulen-2-amine** derivatives, a class of fluorophores built upon the azulene core, for two-photon bioimaging. Azulene, a bicyclic nonalternant aromatic hydrocarbon, is an isomer of naphthalene but possesses markedly different and advantageous properties for imaging.[3][4] Notably, many azulene derivatives violate Kasha's rule, exhibiting fluorescence primarily from the second excited singlet state (S_2) to the ground state (S_0).[1][4] This $S_2 \rightarrow S_0$ emission is a key feature that distinguishes them from most conventional fluorophores. The 2-amino substitution on the azulene ring further enhances its

electronic properties, making it an excellent platform for developing sensitive and specific TPM probes.[\[1\]](#)

This document provides a detailed overview of the advantages of this scaffold and presents comprehensive protocols for its application in detecting reactive oxygen and nitrogen species (ROS/RNS) in live cells and ex vivo tissue slices.

The Azulene-2-Amine Advantage for Two-Photon Microscopy

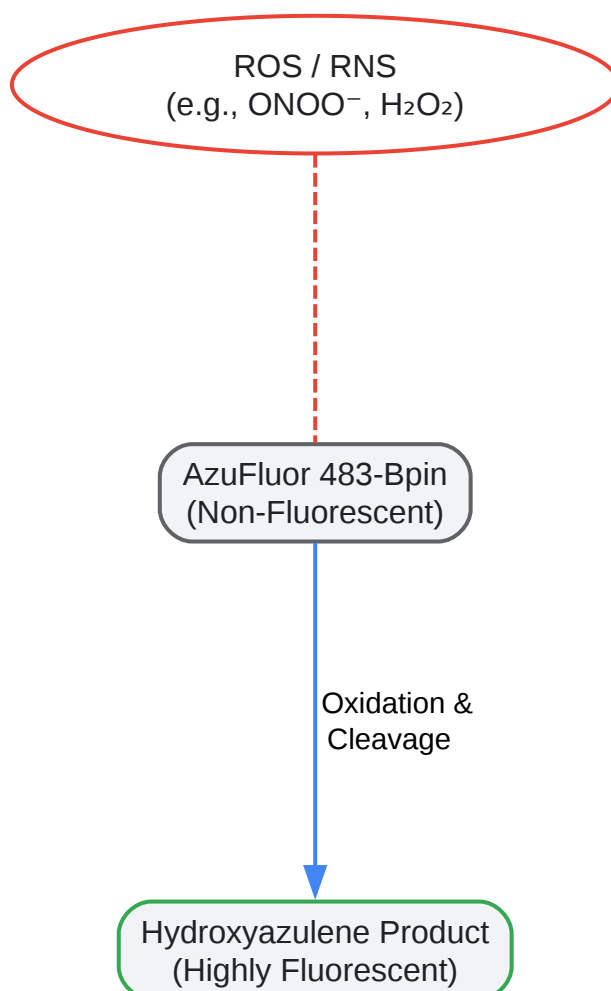
The azulene core, particularly when functionalized with a 2-amino group, offers a unique combination of properties that make it highly suitable for developing next-generation TPM probes.

- **Intrinsic Two-Photon Absorption:** The azulene scaffold possesses inherent two-photon absorption capabilities. Strategic substitution, such as the inclusion of an amine group and carboxylate esters, can further enhance the TPA cross-section and optical brightness.[\[1\]](#)
- **Large Stokes Shift:** The $S_2 \rightarrow S_0$ emission characteristic often results in an exceptionally large Stokes shift, which is the separation between the absorption and emission maxima. For example, the oxidized form of the probe discussed herein exhibits a Stokes shift of 148 nm. [\[1\]](#)[\[4\]](#) This large separation is highly desirable as it minimizes self-quenching and spectral overlap between excitation and emission, leading to clearer signals.
- **High Photostability:** Azulene-based probes have demonstrated excellent photostability during imaging experiments, allowing for longer time-lapse acquisitions without significant signal degradation.[\[1\]](#)
- **Tunable "Turn-On" Mechanism:** The azulene core can be readily functionalized. By attaching a receptor moiety like a boronate ester, a "chemodosimeter" can be created. This probe remains non-fluorescent until it reacts with a specific analyte (like ROS/RNS), triggering a chemical transformation that "turns on" a strong fluorescent signal.[\[3\]](#) This provides a high signal-to-background ratio for detecting specific molecular events.

Application Spotlight: AzuFluor 483-Bpin for ROS/RNS Detection

A prime example of an **azulen-2-amine** derivative is the probe AzuFluor 483-Bpin, a diethyl 2-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azulene-1,3-dicarboxylate.[1] This probe was rationally designed to detect ROS/RNS, which are critical mediators in numerous physiological and pathological processes.[1][2]

The probe utilizes a boronate ester as a reactive trigger. In its native state, the probe is virtually non-fluorescent. However, upon reaction with potent oxidants like peroxynitrite (ONOO^-) or hydrogen peroxide (H_2O_2), the boronate ester is cleaved, yielding the highly fluorescent hydroxyazulene product.[1][3] This irreversible transformation provides a robust "turn-on" signal directly proportional to the amount of ROS/RNS present.



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Figure 1: Activation mechanism of the AzuFluor 483-Bpin probe.

Photophysical Properties and Comparative Data

The performance of a TPM probe is defined by its photophysical characteristics. The key parameters for the fluorescent product of AzuFluor 483-Bpin are summarized below.

Property	Value	Rationale for Importance
Max Emission (λ_{em})	483 nm	Determines the detection window and appropriate filter set.
Max 1P Absorption (λ_{abs})	335 nm	Defines the one-photon excitation characteristics.
Stokes Shift	148 nm	A large shift minimizes signal-to-noise issues. [4]
Fluorescence Quantum Yield (Φ)	0.010	Represents the efficiency of converting absorbed photons to emitted photons. [1]
Peak 2P Excitation (λ_{2P})	810 nm	The optimal laser wavelength for two-photon excitation. [1]
Max 2P Cross-Section (δ_{max})	320 GM	A measure of the molecule's ability to absorb two photons simultaneously. Higher is better. [3]
2P Brightness ($\Phi\delta_{max}$)	3.2 GM	The product of quantum yield and cross-section; a key metric for TPM performance. [1]

Table 1: Photophysical data for the hydroxyazulene product of AzuFluor 483-Bpin.

To put these values into context, the two-photon brightness ($\Phi\delta$) of this azulene derivative compares favorably with other established TPM fluorophores, especially considering its molecular weight.

Fluorophore	Typical $\Phi\delta_{\text{max}}$ (GM)	Notes
Hydroxyazulene Product	3.2	Excellent brightness for a novel scaffold. [1]
Dansyl Hydrazine	~1-5	Commonly used, but can have lower brightness.
Lucifer Yellow	~1-3	Classic TPM dye, often used as a cellular tracer.
Cascade Blue	~1-2	Blue-emitting fluorophore with moderate brightness.
Indo-1 (Ca^{2+} -bound)	~2-10	Brightness is dependent on ion binding.

Table 2: Comparison of two-photon brightness with common TPM fluorophores.[\[1\]](#)

Experimental Protocols

These protocols provide a validated starting point for using **azulen-2-amine** derivatives for TPM imaging. Optimization may be required depending on the specific cell type, tissue, and imaging system.

Protocol 1: Preparation of Probe Stock Solution

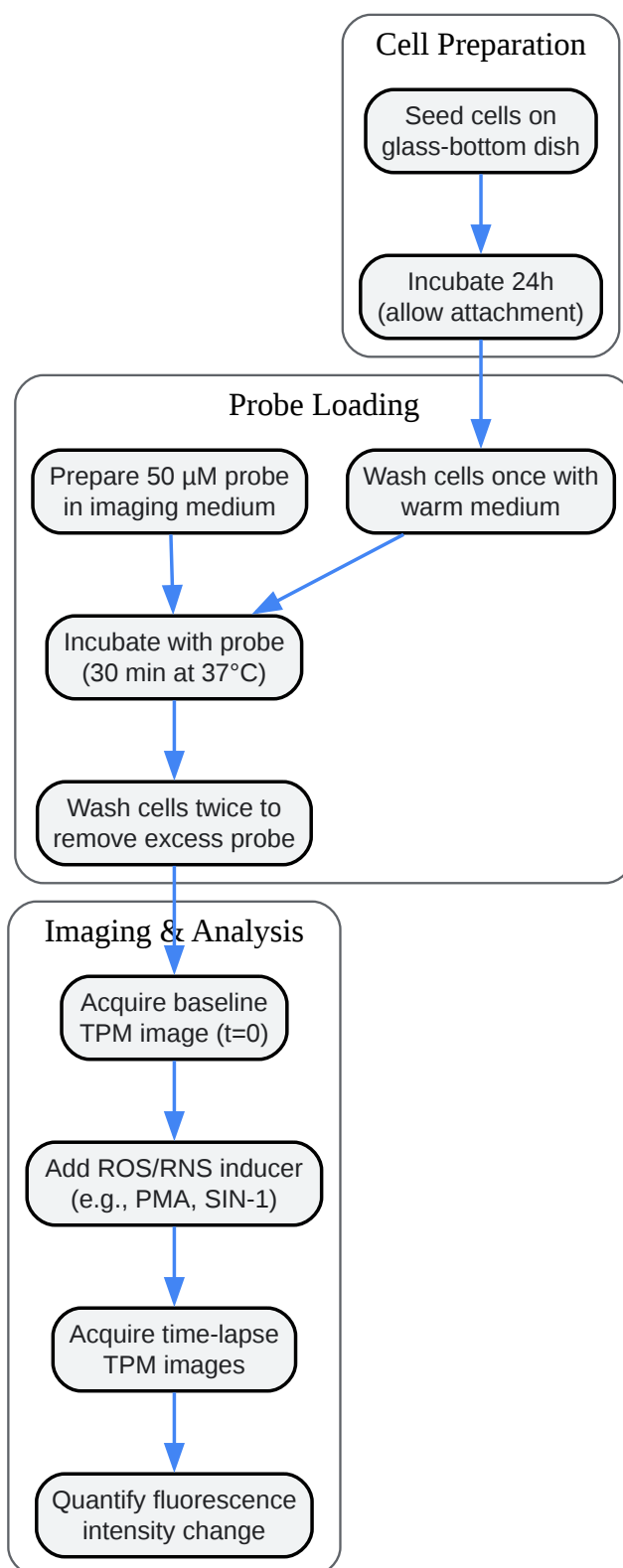
Causality: Fluorescent probes are typically hydrophobic and require an organic solvent for initial dissolution before being diluted into aqueous media for biological experiments. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and miscibility with aqueous buffers. High-purity, anhydrous DMSO is critical to prevent probe degradation and ensure reproducibility.

- Reagents & Materials:
 - AzuFluor 483-Bpin (or other **azulen-2-amine** derivative)
 - Anhydrous, high-purity DMSO

- Microcentrifuge tubes
- Procedure:
 1. Briefly centrifuge the vial containing the lyophilized probe to ensure all powder is at the bottom.
 2. Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution. For example, for 1 mg of probe with a molecular weight of 437.3 g/mol , add 22.9 μ L of DMSO.
 3. Vortex thoroughly for 2-3 minutes until the probe is completely dissolved. The solution should be bright orange.^[1]
 4. Aliquot the stock solution into smaller volumes (e.g., 5-10 μ L) to minimize freeze-thaw cycles.
 5. Store the aliquots at -20°C, protected from light. The stock solution is stable for several months under these conditions.

Protocol 2: Live-Cell Imaging of ROS/RNS in Cultured Cells

Causality: This protocol is designed for detecting induced ROS/RNS production in a controlled cellular environment. The probe is cell-permeable and distributes throughout the cytosol.^[1] A pre-incubation step allows the probe to load into the cells. Subsequent washing removes excess extracellular probe to minimize background fluorescence. An inducing agent is then added to trigger ROS/RNS production, which activates the probe's fluorescence.



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Figure 2: Workflow for live-cell ROS/RNS imaging.

- Reagents & Materials:
 - Cultured cells (e.g., HeLa cells) seeded on glass-bottom imaging dishes
 - Complete cell culture medium
 - Live-cell imaging medium (e.g., HBSS or phenol red-free medium)
 - 10 mM AzuFluor 483-Bpin stock solution in DMSO
 - ROS/RNS inducing agent (e.g., PMA, SIN-1, or H₂O₂)
 - Phosphate-buffered saline (PBS)
- Procedure:
 1. Cell Seeding: Seed cells onto a 35 mm glass-bottom dish at a density that will result in 50-70% confluency on the day of the experiment. Incubate for at least 24 hours in a CO₂ incubator at 37°C.
 2. Probe Loading: a. Prepare a 50 µM working solution of the probe by diluting the 10 mM stock solution into pre-warmed live-cell imaging medium (e.g., add 5 µL of 10 mM stock to 1 mL of medium). b. Aspirate the culture medium from the cells and gently wash once with warm PBS. c. Add the 50 µM probe solution to the cells and incubate for 30 minutes at 37°C.
 3. Washing: Aspirate the probe solution and wash the cells twice with warm imaging medium to remove any unloaded probe. Add fresh imaging medium to the dish for imaging.
 4. Imaging: a. Place the dish on the stage of the two-photon microscope. b. Acquire a baseline image. Recommended starting parameters:
 - Excitation Wavelength: 800-810 nm^[1]
 - Emission Window: 400-600 nm^[1]
 - Laser Power: Use the minimum power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity. c. To induce ROS/RNS, add the desired concentration of the inducing agent to the dish and begin time-lapse acquisition. d. Observe the increase in fluorescence intensity over time as the probe reacts with the generated ROS/RNS.

Protocol 3: Ex Vivo Imaging of ROS/RNS in Acute Tissue Slices

Causality: This protocol adapts the use of the azulene probe for more complex biological systems like tissue slices. Tissues have greater light scattering, making TPM the ideal imaging modality. The probe concentration and incubation time are increased to ensure sufficient penetration into the tissue slice.

- Reagents & Materials:
 - Freshly obtained animal tissue (e.g., rat hippocampus)[1]
 - Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂/5% CO₂
 - 10 mM AzuFluor 483-Bpin stock solution in DMSO
 - ROS/RNS inducing agent
- Procedure:
 1. Tissue Preparation: Prepare acute tissue slices (e.g., 300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
 2. Probe Loading: a. Transfer a recovered tissue slice to a small petri dish or well plate. b. Add a sufficient volume of aCSF to cover the slice. c. Add the 10 mM probe stock solution to the aCSF to achieve a final concentration of 50 µM (e.g., 5 µL stock per 1 mL aCSF).[1] d. Incubate the slice in the probe solution for 1 hour at 37°C.[1]
 3. Washing: Gently transfer the slice to fresh aCSF to wash away excess probe.
 4. Imaging: a. Mount the stained tissue slice in an imaging chamber on the TPM stage, ensuring it is continuously perfused with oxygenated aCSF. b. Locate the region of interest (e.g., the CA1 region of the hippocampus).[1] c. Acquire a baseline image using similar imaging parameters as the live-cell protocol. Expect only a weak initial signal.[1] d. Induce ROS/RNS production by adding an appropriate stimulus to the perfusing aCSF. e. Image the resulting increase in fluorescence in the tissue.

Data Analysis and Interpretation

The primary output of these experiments is a time-series of images showing an increase in fluorescence intensity.

- Image Processing: Apply a standardized background subtraction to all images in the time series to correct for detector noise.
- Quantification:
 - Define Regions of Interest (ROIs) around individual cells or specific anatomical areas in the tissue.
 - Measure the mean fluorescence intensity within each ROI for every time point.
 - Normalize the data by dividing the intensity at each time point (F) by the baseline intensity at the first time point (F_0). The resulting F/F_0 value represents the fold-change in fluorescence.
- Interpretation: An increase in the F/F_0 ratio over time following stimulation indicates the production of ROS/RNS and the subsequent activation of the **azulen-2-amine** probe. The rate and magnitude of this increase can be used to compare the effects of different treatments or conditions.

Summary and Outlook

Azulen-2-amine derivatives represent a promising and largely untapped class of fluorophores for two-photon microscopy. Their unique $S_2 \rightarrow S_0$ fluorescence, high photostability, and large two-photon cross-sections provide significant advantages for biological imaging. The successful application of AzuFluor 483-Bpin as a "turn-on" probe for ROS/RNS demonstrates the power of this scaffold. Future development could involve conjugating the **azulen-2-amine** core to other targeting or sensing moieties to create a new generation of highly specific probes for imaging a wide range of biological analytes and processes deep within living systems.

References

- Murfin, L. C., et al. (2019). Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy. *Journal of the American*

Chemical Society, 141(49), 19389-19396. [Link]

- Lewis, S. E., et al. (2021). Azulene—A Bright Core for Sensing and Imaging. *Molecules*, 26(2), 353. [Link]
- Orłowska, J., et al. (2020). Two-photon absorption and two-photon-induced isomerization of azobenzene compounds. *Physical Chemistry Chemical Physics*, 22(45), 26243-26259. [Link]
- Lewis, S. E., et al. (2021). Azulene—A Bright Core for Sensing and Imaging. MDPI. [Link]
- Kurotobi, K., et al. (2006). A quadruply azulene-fused porphyrin with intense near-IR absorption and a large two-photon absorption cross section. *Angewandte Chemie International Edition*, 45(24), 3944-3947. [Link]
- Lewis, S. E., et al. (2021). Azulene-A Bright Core for Sensing and Imaging.
- Murfin, L. C., et al. (2019). Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy.
- Fattori, V., et al. (2000). $S_1 \rightarrow S_n$ and $S_2 \rightarrow S_n$ Absorption of Azulene: Femtosecond Transient Spectra and Excited State Calculations. *The Journal of Physical Chemistry A*, 104(20), 4711-4718. [Link]
- Slaughter, L. S., et al. (2013). Two-photon absorption spectra of a near-infrared 2-azaazulene polymethine dye: solvation and ground-state symmetry breaking. *Physical Chemistry Chemical Physics*, 15(19), 7140-7152. [Link]
- Liu, Y., et al. (2022). Merging of Azulene and Perylene Diimide for Optical pH Sensors. *Molecules*, 27(19), 6649. [Link]
- Murfin, L. C., et al. (2019). Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy. PubMed. [Link]
- Fujimori, K., et al. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. *Molecules*, 26(11), 3333. [Link]
- Magalhaes, C., et al. (2016). Synthesis and properties of fluorescent 4'-azulenyl-functionalized 2,2':6',2''-terpyridines. *Beilstein Journal of Organic Chemistry*, 12, 2289-2298. [Link]
- Nolting, D. D., et al. (2012). Convergent synthesis and evaluation of ^{18}F -labeled azulenyl COX2 probes for cancer imaging. *EJNMMI Research*, 2(1), 57. [Link]
- Swati, et al. (2024). Effect of Azulene Substitution on Some Photophysical Properties of Triphenyl and Tritolyl Corroles. *Engineered Science*. [Link]
- Murfin, L. C., et al. (2019). Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy. PMC. [Link]
- Hayek, A., et al. (2006). Two-Photon Water-Soluble Dyes and Their Amine-Reactive Derivatives for Two-Photon Bio-Imaging Applications.
- Murfin, L. C., et al. (2019). Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy. Ajou University Repository. [Link]

- Fukuda, S., et al. (2023). Protocol for live imaging of intracellular nanoscale structures using atomic force microscopy with nanoneedle probes. STAR Protocols, 4(3), 102429. [Link]

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Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azulene—A Bright Core for Sensing and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
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